N-(3-chlorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. It also has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The presence of these heterocycles can significantly influence the compound’s chemical properties and reactivity.Scientific Research Applications
Anticancer Potential
Synthesis and Evaluation as Anticancer Agents : Compounds structurally related to N-(3-chlorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide have been synthesized and evaluated for their anticancer activity. Studies on thiazole derivatives demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019).
Antitumor Activity of Related Derivatives : Another study focused on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, closely related to the compound . These compounds displayed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial Properties
Synthesis and Antibacterial Activity : Related compounds have been synthesized and evaluated for their antibacterial activity. Some derivatives showed moderate to good activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Desai et al., 2008).
Evaluation of Antimicrobial Efficacy : Derivatives of similar structural families have been studied for their antimicrobial efficacy. Findings showed activity against a range of microorganisms, which could be relevant for the development of new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Photovoltaic and Ligand-Protein Interaction Studies
- Spectroscopic and Quantum Mechanical Studies : Some bioactive benzothiazolinone acetamide analogs, similar in structure, have been studied for their photochemical and thermochemical properties. These studies also involve molecular docking to understand ligand-protein interactions, which could have implications in drug design and development (Mary et al., 2020).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S2/c1-13-20(31-21(24-13)14-6-3-2-4-7-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-9-5-8-15(23)10-16/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAXIHMLEQZLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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